N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Description
This compound is a derivative of phenoxy acetamide . Phenoxy acetamides are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a phenoxy acid can be coupled with an amino-thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroanalytical data such as IR, 1H-NMR, 13C-NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, on hydrolysis, a related compound was converted to a corresponding phenoxy acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data .Future Directions
The future research directions could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . Further studies could also focus on understanding the exact mechanism of action and exploring potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting its function .
Biochemical Pathways
The compound’s interaction with the mitochondrial cytochrome-bc1 complex suggests that it may affect the electron transport chain and, consequently, ATP production. This could lead to a decrease in cellular energy levels, potentially affecting various downstream processes dependent on ATP .
Result of Action
The inhibition of the mitochondrial cytochrome-bc1 complex could lead to a decrease in ATP production, potentially affecting cellular functions that depend on ATP. This could result in various cellular effects, depending on the specific cell type and the extent of ATP depletion .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13(2)14-3-9-17(10-4-14)27-12-19(26)21-11-18-22-23-24-25(18)16-7-5-15(20)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMCRHNJQUDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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